1-Fluoro-2,4-dimethylbenzene

説明

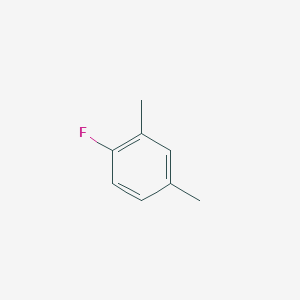

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIJEURQKZASKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490106 | |

| Record name | 1-Fluoro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-65-3 | |

| Record name | 1-Fluoro-2,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-2,4-dimethylbenzene (CAS 452-65-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1-Fluoro-2,4-dimethylbenzene (CAS No. 452-65-3), a key intermediate in various chemical syntheses. This document consolidates essential physicochemical, spectroscopic, and safety data, alongside detailed experimental protocols, to support its application in research and development.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the tables below. While a specific melting point is not documented in the available literature, its liquid state at ambient temperatures and its boiling point suggest a melting point significantly below 0°C.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉F | [1][2] |

| Molecular Weight | 124.16 g/mol | [1][2] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 140-144 °C | [1][3] |

| Density | 0.998 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.481 | [1] |

| Flash Point | 31 °C | [1] |

Table 2: Solubility and Partitioning

| Property | Value | Notes |

| Solubility | While specific quantitative data is limited, its non-polar aromatic structure suggests good solubility in organic solvents like diethyl ether, acetone, and ethanol, and low solubility in water. | Inferred from structure and general chemical principles. |

| XLogP3 | 2.8 - 3.19 | [1] |

Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Data | Source |

| ¹H NMR | Conforms to structure. | [4] |

| ¹³C NMR | Spectra available. | [5] |

| ¹⁹F NMR | Spectra available. | [5] |

| Infrared (IR) | Conforms to structure. | [4] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 124. Fragmentation: m/z 109, 101, 96, 83, 77. | [3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 4: Hazard Identification

| Hazard Statement | Precautionary Statement | Signal Word |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. | Warning |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P313: Get medical advice/attention. |

Store in a dry, well-ventilated place. Keep container tightly closed.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the diazotization of 2,4-dimethylaniline (B123086) followed by a Schiemann reaction.[3]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Diazotization: To a solution of 2,4-dimethylaniline (2.3 g, 0.02 mol) in a suitable reaction vessel, add sodium nitrite (2.0 g, 0.03 mol). The reaction mixture will initially turn yellow and then orange. Vigorous gas evolution, indicating diazotization, should become evident after approximately 20 minutes.[3]

-

Work-up: After the reaction is complete (indicated by the consumption of sodium nitrite), pour the mixture into water.[3]

-

Extraction: Extract the product from the aqueous layer using diethyl ether.[3]

-

Drying: Dry the combined organic extracts over anhydrous magnesium sulfate.[3]

-

Purification: Remove the diethyl ether by fractional distillation. The resulting brown oil is then distilled at atmospheric pressure. The fraction collected at 143-144 °C will be the pure this compound as a clear liquid (yield: 1.73 g, 74.6%).[3]

Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of the synthesized compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbon atom directly bonded to the fluorine will show a characteristic large coupling constant (¹JCF). Other aromatic carbons will also show smaller C-F coupling constants.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, and a strong band corresponding to the C-F stretching vibration.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z = 124. A key fragmentation pathway is the loss of a methyl radical to give a fragment at m/z = 109.[3]

Logical Relationship of Physicochemical Properties

Caption: Relationship between molecular structure and physical properties.

This guide provides a foundational understanding of this compound for its effective use in a research and development context. For further details, consulting the primary literature and safety data sheets from suppliers is recommended.

References

Physical and chemical properties of 1-Fluoro-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 1-Fluoro-2,4-dimethylbenzene (also known as 4-Fluoro-m-xylene). It is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document consolidates essential data, including physicochemical properties, spectral analyses, and experimental protocols for its synthesis and analysis, to support research and development activities.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic hydrocarbon. Its physical state at standard temperature and pressure is a liquid.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉F | |

| Molecular Weight | 124.16 g/mol | |

| CAS Number | 452-65-3 | |

| Appearance | Liquid | [1] |

| Density | 0.998 g/cm³ at 20 °C | [2] |

| Boiling Point | 140 °C | [2] |

| Melting Point | Not experimentally determined. As a liquid at room temperature, it is expected to have a low melting point. | |

| Flash Point | 31 °C | [2] |

| Refractive Index | 1.481 | [2] |

| Solubility | Due to its non-polar nature, it is expected to be soluble in organic solvents.[3] Quantitative data is not readily available. | |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,4-Dimethylfluorobenzene, 4-Fluoro-m-xylene | [4] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. While publicly available experimental spectra with detailed peak assignments are limited, theoretical predictions and data from similar compounds provide valuable insights.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The fluorine atom will cause splitting of the signals of adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic chemical shifts for the aromatic carbons, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant.[5] The methyl carbons will appear at a higher field. PubChem indicates the availability of ¹³C and ¹⁹F NMR spectra for this compound.[4]

-

¹⁹F NMR: The fluorine NMR spectrum will provide information about the chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl groups, as well as a characteristic C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 124. Common fragmentation patterns for aromatic compounds include the loss of a methyl group (M-15) or other small fragments.[6][7][8]

Chemical Reactivity and Stability

This compound is a stable aromatic compound. The presence of the electron-donating methyl groups and the electron-withdrawing but ortho-, para-directing fluorine atom influences its reactivity in electrophilic aromatic substitution reactions. The fluorine atom enhances the chemical stability of the molecule.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl fluorides is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt. The following is a general protocol adapted for the synthesis of this compound from 2,4-dimethylaniline (B123086).

Reaction Scheme:

Caption: Synthesis of this compound via the Balz-Schiemann reaction.

Procedure:

-

Diazotization: Dissolve 2,4-dimethylaniline in an aqueous solution of fluoroboric acid (HBF₄). Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Isolation of the Diazonium Salt: The 2,4-dimethylbenzenediazonium tetrafluoroborate salt will precipitate out of the solution. Collect the solid by filtration and wash it with cold water, followed by a cold organic solvent (e.g., diethyl ether) to remove impurities.

-

Thermal Decomposition: Carefully heat the dried diazonium salt. The decomposition will produce this compound, nitrogen gas, and boron trifluoride. The product can be collected by distillation.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile compounds like this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. CAS 452-64-2: 4-Fluoro-1,2-dimethylbenzene | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H9F | CID 12328684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

1-Fluoro-2,4-dimethylbenzene molecular weight and formula

This document provides core physicochemical properties of 1-Fluoro-2,4-dimethylbenzene, a halogenated aromatic intermediate used in organic synthesis. Due to the fundamental nature of the requested data—molecular formula and weight—this guide focuses on presenting these verified constants in a clear, tabular format. The topic does not lend itself to experimental protocols or signaling pathways, as these properties are intrinsic to the molecule's structure.

Core Molecular Properties

This compound, also known by synonyms such as 4-Fluoro-m-xylene, is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure consists of a benzene (B151609) ring substituted with one fluorine atom and two methyl groups.

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉F | [2][3][4][5] |

| Molecular Weight | 124.16 g/mol | [1][3][4][5] |

| Monoisotopic Mass | 124.068828449 Da | [4][5] |

| CAS Number | 452-65-3 | [2] |

Structural and Logical Representation

To illustrate the relationship between the compound's name and its constituent parts, the following diagram breaks down the molecular formula. This provides a logical, rather than experimental, workflow for understanding its composition.

References

Spectroscopic Data for 1-Fluoro-2,4-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-Fluoro-2,4-dimethylbenzene. This information is critical for compound identification, purity assessment, and structural elucidation in research and development settings.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound. This quantitative data is essential for the precise identification and characterization of the molecule.

Note: While spectral databases such as the Spectral Database for Organic Compounds (SDBS) contain experimental data for this compound, specific numerical values were not retrievable through the available search tools. Researchers should consult these databases directly to populate the following tables with experimentally determined values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Aromatic H | ||

| Data not available | Aromatic H | ||

| Data not available | Aromatic H | ||

| Data not available | Methyl H (C4-CH₃) | ||

| Data not available | Methyl H (C2-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-F |

| Data not available | C-CH₃ |

| Data not available | C-CH₃ |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | C-H stretch (aromatic) | |

| Data not available | C-H stretch (aliphatic) | |

| Data not available | C=C stretch (aromatic) | |

| Data not available | C-F stretch | |

| Data not available | C-H bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| Data not available | Molecular Ion [M]⁺ | |

| Data not available | Fragment Ions |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are representative of standard practices for the analysis of small, volatile organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

For a ¹H NMR spectrum, accurately weigh 5-25 mg of this compound.[1][2] For a ¹³C NMR spectrum, a larger quantity of 50-100 mg is typically required.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small, clean vial.[1][3] The deuterated solvent is necessary for the instrument's lock system and to avoid solvent signals in the ¹H spectrum.[1][3]

-

Ensure the sample is fully dissolved. If any solid particulates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube. Suspended solids can negatively affect the spectral resolution.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and label it clearly.

-

-

Data Acquisition :

-

Insert the prepared NMR tube into the spectrometer's probe.

-

The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent and to shim the magnetic field to achieve homogeneity.

-

For a ¹H NMR spectrum, a standard pulse-acquire sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For a ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS).

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation :

-

As this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is highly suitable and requires minimal sample preparation.

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]

-

-

Data Acquisition :

-

A background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract any absorbances from the atmosphere (e.g., CO₂, water vapor).

-

Place a small drop of this compound directly onto the center of the ATR crystal.[4]

-

If the instrument has a pressure arm, apply it to ensure good contact between the liquid sample and the crystal surface.[4]

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing :

-

The resulting spectrum should be labeled with the major peak frequencies (in cm⁻¹).

-

After analysis, the sample is carefully wiped from the ATR crystal using a soft tissue and an appropriate solvent.

-

Mass Spectrometry (MS) (Electron Ionization)

-

Sample Introduction :

-

This compound is a volatile compound, making it well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[5]

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

A small volume (typically 1 µL) of the solution is injected into the GC, where the compound is separated from the solvent and any impurities before entering the mass spectrometer.

-

-

Ionization :

-

Inside the ion source of the mass spectrometer, the gaseous sample molecules are bombarded by a high-energy beam of electrons (typically at 70 eV).[5][6][7][8][9]

-

This collision ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[9]

-

The excess energy from this "hard" ionization technique causes the molecular ion to fragment in a reproducible pattern.[7][8]

-

-

Mass Analysis and Detection :

-

The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. cif.iastate.edu [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. agilent.com [agilent.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Key Reactive Sites on the 1-Fluoro-2,4-dimethylbenzene Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key reactive sites on the 1-fluoro-2,4-dimethylbenzene molecule. The analysis encompasses electrophilic and nucleophilic aromatic substitution, as well as reactions involving the methyl substituents, offering valuable insights for the strategic design of synthetic pathways in drug development and materials science.

Core Reactive Sites: A Summary

The reactivity of this compound is primarily dictated by the interplay of the electronic and steric effects of its substituents: the ortho, para-directing fluorine atom and the two activating, ortho, para-directing methyl groups. These interactions lead to a nuanced reactivity profile, with specific positions on the aromatic ring and the methyl groups being susceptible to different types of chemical transformations.

The principal reactive sites are the aromatic ring, susceptible to electrophilic aromatic substitution (EAS) , and the fluorine atom, which can undergo nucleophilic aromatic substitution (NAS) under specific conditions. Additionally, the benzylic protons of the methyl groups are potential sites for free-radical reactions .

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of this compound is activated towards electrophilic attack by the two electron-donating methyl groups. The fluorine atom, while deactivating due to its inductive effect, is also an ortho, para-director. The combined directing effects of these substituents preferentially activate the C5 position for electrophilic attack.

Nitration

Nitration of this compound predominantly yields 1-fluoro-2,4-dimethyl-5-nitrobenzene[1][2]. This high regioselectivity is a consequence of the synergistic directing effects of the methyl groups at C2 and C4 towards the C5 position, which is also para to the C2-methyl group and ortho to the C4-methyl group.

Experimental Protocol: Nitration of this compound (Adapted from a similar procedure[3])

A solution of this compound (1.0 eq) in a suitable solvent, such as dichloromethane, is cooled to 0 °C in an ice bath. A nitrating mixture, prepared by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C, is then added dropwise to the stirred solution of the substrate while maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for a specified duration, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by extraction with an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product. Purification by column chromatography on silica (B1680970) gel yields the pure 1-fluoro-2,4-dimethyl-5-nitrobenzene.

| Reagent/Solvent | Molar Ratio/Concentration |

| This compound | 1.0 eq |

| Concentrated Nitric Acid | 1.1 eq |

| Concentrated Sulfuric Acid | 1.1 eq |

| Dichloromethane | - |

Note: This is a representative protocol and may require optimization for specific applications.

Halogenation

Halogenation of this compound is also anticipated to occur at the C5 position, although the regioselectivity may be less pronounced compared to nitration. The bromination of fluorobenzene (B45895) is known to produce a mixture of isomers[4]. For this compound, the formation of 1-bromo-4-fluoro-2,5-dimethylbenzene (B1282861) has been reported, suggesting that substitution at the C5 position is a significant pathway[5].

Logical Relationship of Electrophilic Aromatic Substitution Reactivity

Caption: Directing effects on electrophilic substitution.

Nucleophilic Aromatic Substitution (NAS)

Due to the presence of electron-donating methyl groups, this compound is not highly activated towards traditional nucleophilic aromatic substitution. However, the fluorine atom can act as a leaving group in the presence of strong nucleophiles under forcing conditions or through alternative mechanisms such as photoredox catalysis, which has been shown to be effective for unactivated fluoroarenes.

Reactions of the Methyl Groups

Metalation

Ortho-lithiation of fluorinated aromatics is a known synthetic strategy. The fluorine atom can act as a directing group for deprotonation at the adjacent ortho position (C6). Subsequent reaction with an electrophile would lead to the introduction of a substituent at this position. However, specific experimental details for the metalation of this compound are not extensively documented in the literature.

Experimental Workflow for a Generic Electrophilic Aromatic Substitution

Caption: General workflow for electrophilic substitution.

Conclusion

The primary reactive sites on the this compound molecule have been identified and discussed. For electrophilic aromatic substitution, the C5 position is the most favored site of attack due to the concerted directing effects of the fluoro and dimethyl substituents. While nucleophilic aromatic substitution and reactions at the methyl groups are plausible, they are likely to require more specialized reaction conditions. This guide provides a foundational understanding for researchers to devise synthetic strategies utilizing this compound as a versatile building block. Further experimental investigation is warranted to quantify the reactivity and selectivity of these transformations.

References

- 1. 1-Fluoro-2,4-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 308079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 345-22-2 Cas No. | 1-Fluoro-2,4-dimethyl-5-nitrobenzene | Apollo [store.apolloscientific.co.uk]

- 3. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]

- 4. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

- 5. 1-Bromo-4-fluoro-2,5-dimethylbenzene | C8H8BrF | CID 13553414 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of 1-Fluoro-2,4-dimethylbenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-Fluoro-2,4-dimethylbenzene, a versatile fluorinated aromatic compound. It details the preparation of this key intermediate and explores its applications as a building block in the synthesis of agrochemicals and pharmaceuticals. This document includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to facilitate its practical application in research and development.

Introduction

This compound (also known as 4-fluoro-m-xylene) is a halogenated aromatic hydrocarbon that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a fluorine atom and two methyl groups on a benzene (B151609) ring, provides a unique combination of reactivity and steric hindrance, making it a strategic component in the construction of complex molecules. The presence of the fluorine atom can enhance the biological activity and improve the pharmacokinetic properties of target molecules, a sought-after attribute in drug discovery and agrochemical development.[2] This guide will delve into the practical aspects of utilizing this compound in synthetic organic chemistry.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉F | [3] |

| Molecular Weight | 124.16 g/mol | [3] |

| CAS Number | 452-65-3 | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 145-146 °C | [4] |

| Density | 0.998 g/mL at 25 °C | [4] |

| Refractive Index | 1.481 | [4] |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 2.23 (d, J=1.8 Hz, 3H, 2-CH₃), 2.28 (s, 3H, 4-CH₃), 6.87 (t, J=9.0 Hz, 1H, 6-H), 6.92 (ddd, J=8.0, 5.5, 2.0 Hz, 1H, 5-H), 6.97 (dm, J=7.8, 2.0 Hz, 1H, 3-H) | [5] |

| ¹⁹F NMR (CDCl₃) | δ -124.2 (complex m) | [5] |

| Mass Spectrum (m/z) | Molecular ion at 124; fragmentation pattern at 109, 101, 96, 89, 83, and 77 | [5] |

Synthesis of this compound

A common and efficient method for the preparation of this compound is through the diazotization of 2,4-dimethylaniline (B123086) followed by a Schiemann-type reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 2,4-Dimethylaniline[5]

Reaction Scheme:

References

- 1. Mefluidide | C11H13F3N2O3S | CID 40896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

The Strategic Role of Fluorine in Modulating Biological Activity of Benzene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into benzene (B151609) rings has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacological profile of therapeutic agents. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the biological activities of fluorinated benzene derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

The Impact of Fluorination on Physicochemical Properties and Biological Activity

The strategic placement of fluorine atoms on a benzene ring can lead to significant improvements in a drug candidate's profile. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can alter the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.[1] This modification can also block sites of oxidative metabolism, leading to enhanced metabolic stability and a longer half-life in the body.[2] Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross biological membranes.[2]

These molecular modifications translate into a wide array of biological activities. Fluorinated benzene derivatives have demonstrated efficacy as antibacterial, antifungal, anti-inflammatory, psychoactive, and anticancer agents.[3] In oncology, for instance, fluorinated compounds are integral to the development of kinase inhibitors and other targeted therapies.[4]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the efficacy of various fluorinated benzene derivatives, the following tables summarize key quantitative data from in vitro studies.

Table 1: In Vitro Cytotoxicity of Fluorinated Benzene Derivatives against Cancer Cell Lines

| Compound Class | Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| Aminophenylhydrazines | Compound 6 (pentafluorinated) | A549 (Lung Carcinoma) | ATP-based | 0.64 | [2] |

| 1,3,4-Thiadiazole Derivatives | Compound A2 (meta-fluoro) | MCF-7 (Breast Cancer) | MTT | 52.35 | [5] |

| 1,3,4-Thiadiazole Derivatives | Compound A3 (meta-fluoro) | MCF-7 (Breast Cancer) | MTT | 54.81 | [5] |

| 1,3,4-Thiadiazole Derivatives | Compound B1 (ortho-fluoro) | MCF-7 (Breast Cancer) | MTT | 53.9 | [5] |

| 1,3,4-Thiadiazole Derivatives | Compound B3 (ortho-fluoro) | MCF-7 (Breast Cancer) | MTT | 54.1 | [5] |

| Dipyridinium Ionic Liquids | Compound 23 (fluorinated counter anion) | A549 (Lung Carcinoma) | Not Specified | 23 | [6] |

| Dipyridinium Ionic Liquids | Compound 27 (fluorinated counter anion) | H1299 (Lung Carcinoma) | Not Specified | 18 | [6] |

Table 2: Enzyme Inhibitory Activity of Fluorinated Benzene Derivatives

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| Fluorinated 2-Oxoquinoline Derivatives | Cannabinoid Receptor 2 (CB2) | Ki = 0.8 nM (Compound 19) | [7] |

| Fluorinated 2-Oxoquinoline Derivatives | Cannabinoid Receptor 2 (CB2) | Ki = 1.4 nM (Compound 21) | [7] |

| Fluorinated 2-Oxoquinoline Derivatives | Cannabinoid Receptor 2 (CB2) | Ki = 2.4 nM (Compound 16) | [7] |

| Fluorinated Indole-2-carboxamide | Cannabinoid Receptor 2 (CB2) | Ki = 2.1 nM (RM365) | [8] |

| Fluorinated Tetrahydrobenzo[b]thiophene | Cannabinoid Receptor 2 (CB2) | Ki = 2.15 nM | [9] |

| Fluorinated Benzene Sulfonamides | Cholesteryl Ester Transfer Protein (CETP) | 100% inhibition at 10µM (Compounds 7d-7f) |

Table 3: Pharmacokinetic Parameters of Selected Fluorinated Drugs

| Drug | Tmax (h) | Half-life (h) | Primary Metabolism |

| 5-Fluorouracil (5-FU) | Variable | < 0.33 | Hepatic |

| Binimetinib | 1.6 | Not Specified | Not Specified |

| Capmatinib | Not Specified | Not Specified | c-Met targeting |

Key Signaling Pathways Modulated by Fluorinated Benzene Derivatives

Fluorinated benzene derivatives exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and differentiation. Understanding these pathways is crucial for rational drug design and development.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[10] Its aberrant activation is a common feature in many cancers. Several fluorinated benzene derivatives have been developed to inhibit key components of this pathway.

The JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating immune responses, cell proliferation, and apoptosis.[11] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

The Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis.[12] Its aberrant activation is a key driver in several cancers, particularly colorectal cancer.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to evaluate the biological activity of fluorinated benzene derivatives.

In Vitro Cytotoxicity: MTT Assay

Objective: To determine the cytotoxic effect of a compound on a cancer cell line by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.[13]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzene derivative in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a compound against a specific protein kinase.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a substrate. Inhibition is determined by the reduction in this activity in the presence of the test compound. Various detection methods can be used, including radiometric, fluorescence-based, and luminescence-based assays.[14]

Protocol (General Fluorescence-Based):

-

Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, a fluorescently labeled substrate, and ATP at appropriate concentrations in the kinase buffer. Prepare serial dilutions of the fluorinated benzene derivative.

-

Assay Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

-

Detection: Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent label.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[14]

In Vitro Metabolic Stability: Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound by measuring its rate of degradation in the presence of liver microsomes.

Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[1]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the fluorinated benzene derivative (typically at a final concentration of 1 µM).

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[15]

Conclusion

The incorporation of fluorine into benzene derivatives is a highly effective strategy in modern drug discovery. By strategically modifying the physicochemical properties of molecules, researchers can enhance their biological activity, improve their pharmacokinetic profiles, and develop novel therapeutics for a wide range of diseases. The quantitative data, detailed protocols, and pathway diagrams presented in this guide provide a valuable resource for scientists and drug development professionals working in this exciting and rapidly evolving field. Continued exploration of the structure-activity relationships of fluorinated benzene derivatives will undoubtedly lead to the discovery of new and more effective medicines.

References

- 1. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 12. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. benchchem.com [benchchem.com]

- 15. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Commercial Suppliers and Synthetic Applications of 1-Fluoro-2,4-dimethylbenzene: A Technical Guide for Researchers

Introduction

1-Fluoro-2,4-dimethylbenzene is a valuable fluorinated aromatic building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] This technical guide provides an overview of commercial suppliers of this compound, its role in the synthesis of bioactive compounds, and a detailed experimental protocol for a representative synthetic transformation.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. The following table summarizes the offerings from several key suppliers for easy comparison.

| Supplier | Product Number/Code | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | AMBH97BA031F | 98% | Inquire | 452-65-3 |

| CP Lab Chemicals | - | min 98% | 25 g | 452-65-3 |

| ChemScene | CS-0118357 | 98.66% | 100 mg, 1 g, 5 g | 452-65-3 |

| MySkinRecipes | #59502 | ≥98% | 250 mg, 1 g, 5 g | 452-65-3 |

| ChemUniverse | P98624 | 97% | 1 g, 5 g, 10 g | 696-01-5 |

The Role of Fluorinated Aromatics in Drug Discovery

The substitution of hydrogen with fluorine in aromatic rings is a common strategy in modern medicinal chemistry.[1][4] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to several advantageous changes in a drug candidate's profile:

-

Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can prevent unwanted metabolism at that position and increase the drug's half-life.[2]

-

Increased Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, thereby increasing binding affinity and potency.

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can in turn affect its solubility, permeability, and overall pharmacokinetic profile.[3]

This compound serves as a key starting material for introducing a fluorinated dimethylphenyl moiety into more complex molecules, a common feature in a variety of bioactive compounds.[1]

Experimental Protocols: Synthesis of a Pharmaceutical Intermediate via Suzuki-Miyaura Coupling

Reaction: Aryl Halide + Arylboronic Acid → Biaryl

Materials:

-

This compound (as the aryl halide)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.02 equivalents)

-

Triphenylphosphine (B44618) (PPh₃; 0.08 equivalents)

-

Potassium carbonate (K₂CO₃; 2.0 equivalents)

-

Water

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added to the flask via syringe.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Visualization of a Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a biaryl compound, a common structural motif in pharmaceuticals, using a Suzuki-Miyaura cross-coupling reaction starting from this compound.

Caption: Synthetic workflow for a biaryl pharmaceutical intermediate.

References

Methodological & Application

Application Notes: Synthesis of Pharmaceutical Intermediates from 1-Fluoro-2,4-dimethylbenzene

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target.[1][2] A significant portion of pharmaceuticals, including treatments for cancer, infectious diseases, and neurological disorders, contain fluorinated aromatic structures.[3] 1-Fluoro-2,4-dimethylbenzene (CAS: 452-65-3) is a versatile and valuable starting material for the synthesis of complex fluorinated pharmaceutical intermediates.[4][5] Its specific substitution pattern allows for regioselective transformations, making it an ideal building block in multi-step drug synthesis.

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound. The protocols focus on two fundamental transformations: electrophilic nitration and the subsequent reduction of the nitro group to an aniline (B41778).

Electrophilic Nitration of this compound

The nitration of this compound is a critical first step to introduce a functional group that can be further modified. The directing effects of the activating methyl groups and the fluoro group guide the incoming nitro group, primarily to the 5-position, yielding 1-Fluoro-2,4-dimethyl-5-nitrobenzene. This intermediate serves as a precursor for the synthesis of anilines, which are pivotal in the creation of a wide array of pharmaceutical compounds.[6]

Reaction Scheme: Nitration

The reaction involves treating this compound with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

Caption: Nitration of this compound.

Data Presentation: Nitration Reaction

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |

| This compound | 452-65-3 | C₈H₉F | 124.16[7] | Starting Material | 1.0 eq |

| Concentrated Nitric Acid (70%) | 7697-37-2 | HNO₃ | 63.01 | Nitrating Agent | 1.2 - 1.5 eq |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst/Solvent | ~3-5 volumes |

| Product | |||||

| 1-Fluoro-2,4-dimethyl-5-nitrobenzene | 345-22-2 | C₈H₈FNO₂ | 169.15[8] | Intermediate | ~85-95% Yield (Est.) |

Experimental Protocol: Nitration

This protocol is adapted from established procedures for aromatic nitration.[6][9]

-

Preparation of Nitrating Mixture: In a 100 mL flask, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C. While maintaining the temperature between 0-5°C, slowly add 5.5 mL (1.2 eq) of concentrated nitric acid dropwise with continuous stirring.

-

Reaction Setup: In a separate 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g (1.0 eq) of this compound in 20 mL of concentrated sulfuric acid. Cool this solution to 0°C in an ice-salt bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound over 30-45 minutes. Ensure the internal reaction temperature does not exceed 5°C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A solid precipitate will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water until the washings are neutral to pH paper.

-

Purification and Drying: Recrystallize the crude product from ethanol (B145695) to obtain purified crystals. Dry the final product, 1-Fluoro-2,4-dimethyl-5-nitrobenzene, in a vacuum oven at 40°C.

Visualization: Nitration Experimental Workflow

Caption: Experimental workflow for the nitration of this compound.

Reduction of 1-Fluoro-2,4-dimethyl-5-nitrobenzene

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals. The resulting product, 5-Fluoro-2,4-dimethylaniline, is a highly valuable intermediate. Aryl amines are precursors to a vast range of heterocyclic compounds, amides, and other functionalities commonly found in active pharmaceutical ingredients (APIs). Catalytic hydrogenation is a clean and efficient method for this reduction.[10]

Reaction Scheme: Reduction

The nitro group is reduced to an amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Caption: Reduction of 1-Fluoro-2,4-dimethyl-5-nitrobenzene.

Data Presentation: Reduction Reaction

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio / Loading |

| 1-Fluoro-2,4-dimethyl-5-nitrobenzene | 345-22-2 | C₈H₈FNO₂ | 169.15[8] | Starting Material | 1.0 eq |

| Hydrogen Gas | 1333-74-0 | H₂ | 2.02 | Reducing Agent | Excess (50 psi) |

| Palladium on Carbon (10%) | 7440-05-3 | Pd/C | - | Catalyst | 1-5 mol% |

| Methanol | 67-56-1 | CH₄O | 32.04 | Solvent | - |

| Product | |||||

| 5-Fluoro-2,4-dimethylaniline | 399-88-2 | C₈H₁₀FN | 139.17 | Intermediate | >95% Yield (Est.) |

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: To a hydrogenation vessel (e.g., Parr shaker), add a solution of 10.0 g (1.0 eq) of 1-Fluoro-2,4-dimethyl-5-nitrobenzene dissolved in 150 mL of methanol.

-

Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Shake or stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the uptake of hydrogen to determine the reaction endpoint.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 5-Fluoro-2,4-dimethylaniline is often of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography.

Visualization: Reduction Experimental Workflow

Caption: Experimental workflow for the reduction of 1-Fluoro-2,4-dimethyl-5-nitrobenzene.

Logical Pathway in Drug Development

The transformation of this compound into 5-Fluoro-2,4-dimethylaniline provides a foundational intermediate for constructing a diverse range of biologically active molecules. This aniline can undergo various coupling reactions, cyclizations, and functional group interconversions to build the complex scaffolds required for modern therapeutics like kinase inhibitors or novel antibiotics.

Visualization: Synthetic Pathway to APIs

Caption: Logical synthesis pathway from starting material to potential APIs.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 4. This compound [myskinrecipes.com]

- 5. calpaclab.com [calpaclab.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C8H9F | CID 12328684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Fluoro-2,4-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 308079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

Application Notes and Protocols for the Formation of 2,4-Dimethylphenylmagnesium Fluoride from 1-Fluoro-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of Grignard reagents from aryl fluorides, such as 1-fluoro-2,4-dimethylbenzene, presents a significant challenge in synthetic chemistry due to the high bond dissociation energy of the carbon-fluorine (C-F) bond.[1][2] Standard Grignard reaction conditions are often insufficient to initiate the insertion of magnesium into the C-F bond. This document provides an overview of the challenges and outlines suggested protocols for the preparation of 2,4-dimethylphenylmagnesium fluoride (B91410), drawing upon advanced methods for magnesium activation and C-F bond activation. The protocols provided are intended as a starting point for research and development, as direct, validated procedures for this specific transformation are not widely established in the literature.

Introduction

Grignard reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds.[3][4] While their preparation from alkyl and aryl chlorides, bromides, and iodides is routine, the use of organofluorides as precursors is hampered by the inertness of the C-F bond.[2][5] The successful synthesis of 2,4-dimethylphenylmagnesium fluoride from this compound would provide a valuable synthon in medicinal chemistry and materials science. This application note details potential strategies, including the use of highly reactive Rieke magnesium and chemical activators, to facilitate this challenging transformation.

Challenges in Grignard Reagent Formation from Aryl Fluorides

The primary obstacle in forming a Grignard reagent from this compound is the strength of the C-F bond, which makes oxidative addition of magnesium difficult.[1] Overcoming this requires methods to either increase the reactivity of the magnesium surface or to activate the C-F bond itself.[1][6] The passivating layer of magnesium oxide (MgO) on the surface of commercially available magnesium also inhibits the reaction and must be removed or disrupted for the reaction to initiate.[3][7]

Proposed Experimental Protocols

Given the lack of a standard procedure, two potential protocols are proposed. Protocol A details a method using chemical activation of standard magnesium turnings. Protocol B outlines a more advanced approach using highly reactive Rieke magnesium, which has shown success in the formation of Grignard reagents from unreactive halides.

Protocol A: Chemical Activation of Magnesium Turnings

This protocol focuses on activating commercially available magnesium turnings using common chemical activators to facilitate the reaction with this compound.

Materials:

-

This compound (anhydrous)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (crystal)

-

1,2-Dibromoethane (B42909) (anhydrous)

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

-

Dry glassware (three-neck round-bottom flask, condenser, dropping funnel)

Procedure:

-

Glassware and Magnesium Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of inert gas (Nitrogen or Argon). Add magnesium turnings (1.2 equivalents) to the three-neck flask.

-

Magnesium Activation: Under a positive pressure of inert gas, add a single crystal of iodine and a few drops of 1,2-dibromoethane to the magnesium turnings in a minimal amount of anhydrous THF.[3][7] Gentle warming with a heat gun may be necessary to initiate the activation, which is indicated by the disappearance of the iodine color and/or the evolution of ethylene (B1197577) gas.[7]

-

Initiation of Grignard Formation: Once the magnesium is activated, add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Monitoring Initiation: The reaction mixture should be closely monitored for signs of initiation, such as a gentle reflux of the solvent or a change in the appearance of the solution to a cloudy grey/brown color.[7] If the reaction does not start, further gentle warming may be applied.

-

Completion of Addition: Once the reaction has initiated, the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion and Storage: After the addition is complete, the reaction mixture is stirred at reflux for an additional 2-4 hours to ensure complete consumption of the starting material. The resulting Grignard reagent should be used immediately or can be stored under an inert atmosphere.

Data Presentation:

| Parameter | Proposed Value |

| Magnesium | 1.2 eq. |

| This compound | 1.0 eq. |

| Solvent | Anhydrous THF |

| Activating Agents | Iodine, 1,2-Dibromoethane |

| Reaction Temperature | Reflux (approx. 66°C) |

| Reaction Time | 2-4 hours post-addition |

Protocol B: Using Rieke Magnesium (Highly Reactive Magnesium)

This protocol utilizes highly reactive "Rieke magnesium," which is known to react with more inert halides.[1]

Materials:

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Potassium metal

-

Anhydrous tetrahydrofuran (THF)

-

This compound (anhydrous)

-

Inert atmosphere (Glovebox or Schlenk line)

Procedure:

-

Preparation of Rieke Magnesium: In a glovebox or under a strict inert atmosphere, anhydrous MgCl₂ (1.0 equivalent) and potassium metal (2.0 equivalents) are combined in anhydrous THF. The mixture is refluxed for 3 hours, resulting in a fine black powder of highly active magnesium.

-

Grignard Reagent Formation: The freshly prepared suspension of Rieke magnesium is cooled to room temperature. A solution of this compound (0.9 equivalents relative to MgCl₂) in anhydrous THF is then added dropwise to the stirred suspension.

-

Reaction and Work-up: The reaction is typically stirred at room temperature for several hours. The progress of the reaction should be monitored by a suitable method (e.g., quenching an aliquot and analyzing by GC-MS). Once the reaction is deemed complete, the supernatant containing the Grignard reagent can be cannulated to another flask for immediate use.

Data Presentation:

| Parameter | Proposed Value |

| Magnesium Source | Rieke Magnesium (from MgCl₂ and K) |

| This compound | 0.9 eq. (relative to MgCl₂) |

| Solvent | Anhydrous THF |

| Reaction Temperature | Room Temperature |

| Reaction Time | Several hours (monitor for completion) |

Visualization of the Reaction Pathway

The following diagram illustrates the general formation of the Grignard reagent and its subsequent reaction with a generic electrophile.

References

- 1. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Fluoro-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic aromatic substitution (SNAr) reactions involving 1-fluoro-2,4-dimethylbenzene. Due to the presence of electron-donating methyl groups, this substrate is considered non-activated towards classical SNAr. Therefore, modern catalytic methods, such as organic photoredox catalysis, are often necessary to achieve efficient substitution. This document outlines the reaction principles, presents quantitative data, and provides detailed experimental protocols for the synthesis of various substituted 2,4-dimethylbenzene derivatives.

Reaction Principle

Nucleophilic aromatic substitution on this compound typically proceeds through a cation radical-accelerated mechanism (CRA-SNAr) when employing organic photoredox catalysis. The general principle involves the following key steps:

-

Excitation of Photocatalyst: A photocatalyst (e.g., an acridinium (B8443388) or xanthylium salt) is excited by visible light.

-

Single Electron Transfer (SET): The excited photocatalyst oxidizes the electron-neutral this compound to form a cation radical. This step is crucial as it activates the otherwise unreactive aromatic ring.

-

Nucleophilic Attack: A nucleophile attacks the cation radical intermediate.

-

Rearomatization: The resulting intermediate is reduced and subsequently loses a fluoride (B91410) ion to yield the final substituted product and regenerate the photocatalyst.

This method allows for the functionalization of this compound with a variety of nucleophiles under mild reaction conditions.

Quantitative Data Summary

The following tables summarize the results for the nucleophilic aromatic substitution of this compound with various nucleophiles using organic photoredox catalysis.

Table 1: Reaction with Azole Nucleophiles [1]

| Nucleophile | Product | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1H-Pyrazole | 1-(2,4-dimethylphenyl)-1H-pyrazole | Xanthylium A (2.5) | Dichloroethane | 24 | 45-50 | 45 |

| 1H-1,2,4-Triazole | 1-(2,4-dimethylphenyl)-1H-1,2,4-triazole | Xanthylium A (2.5) | Dichloroethane | 24 | 45-50 | 58 |

Table 2: Reaction with Amine Nucleophiles [1]

| Nucleophile | Product | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Ammonia (as NH4OH) | 2,4-dimethylaniline | Acridinium B (5.0) | Trifluoroethanol | 36 | 45-50 | 51 |

| Benzylamine | N-benzyl-2,4-dimethylaniline | Acridinium B (5.0) | Trifluoroethanol | 36 | 45-50 | 63 |

Experimental Protocols

The following are representative protocols for the nucleophilic aromatic substitution of this compound using organic photoredox catalysis.[1]

General Procedure for SNAr with Azole Nucleophiles

Materials:

-

This compound

-

Azole nucleophile (e.g., 1H-pyrazole, 1H-1,2,4-triazole)

-

Xanthylium photocatalyst A

-

1,2-Dichloroethane (B1671644) (DCE), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Schlenk tube or similar reaction vessel

-

Visible light source (e.g., blue LEDs)

Protocol:

-

To a Schlenk tube equipped with a magnetic stir bar, add the azole nucleophile (0.45 mmol, 1.5 equiv).

-

Add the xanthylium photocatalyst A (0.0075 mmol, 2.5 mol%).

-

The tube is sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).

-

Add this compound (0.3 mmol, 1.0 equiv) via syringe.

-

Add anhydrous 1,2-dichloroethane (3.0 mL) via syringe.

-

The reaction mixture is stirred and irradiated with a visible light source at a controlled temperature of 45-50 °C for 24 hours.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

General Procedure for SNAr with Amine Nucleophiles

Materials:

-

This compound

-

Amine nucleophile (e.g., aqueous ammonia, benzylamine)

-

Acridinium photocatalyst B

-

2,2,2-Trifluoroethanol (B45653) (TFE), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Schlenk tube or similar reaction vessel

-

Visible light source (e.g., blue LEDs)

Protocol:

-

To a Schlenk tube equipped with a magnetic stir bar, add the acridinium photocatalyst B (0.015 mmol, 5.0 mol%).

-

The tube is sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).

-

Add this compound (0.3 mmol, 1.0 equiv) via syringe.

-

Add the amine nucleophile (0.9 mmol, 3.0 equiv) via syringe.

-

Add anhydrous 2,2,2-trifluoroethanol (3.0 mL) via syringe.

-

The reaction mixture is stirred and irradiated with a visible light source at a controlled temperature of 45-50 °C for 36 hours.

-

After cooling to room temperature, the reaction mixture is diluted with dichloromethane (B109758) and washed with water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: Cation Radical-Accelerated Nucleophilic Aromatic Substitution Mechanism.

Caption: General Experimental Workflow for Photocatalytic SNAr Reactions.

Caption: Key Factors Influencing the SNAr of this compound.

References

Application Notes and Protocols for the Directed Ortho-Metalation of 1-Fluoro-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Directed ortho-metalation (DoM) is a powerful and highly regioselective tool in organic synthesis for the functionalization of aromatic rings.[1] This technique utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific proton ortho to the DMG.[2] The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high precision. Fluorine, a moderate directing group, can facilitate such transformations, offering a valuable route for the synthesis of polysubstituted fluorinated aromatic compounds, which are of significant interest in medicinal chemistry and materials science.[3]

This document provides detailed application notes and protocols for the directed ortho-metalation of 1-fluoro-2,4-dimethylbenzene.

Principle of the Reaction

The directed ortho-metalation of this compound involves the regioselective deprotonation of an aromatic proton ortho to the fluorine atom. The fluorine atom, being a Lewis basic heteroatom, coordinates to the Lewis acidic lithium of the organolithium base (e.g., n-butyllithium), thereby increasing the kinetic acidity of the adjacent ortho protons.[2] In the case of this compound, the most probable site of metalation is the C6 position, which is ortho to the directing fluorine group and sterically less hindered compared to the C2 position, which is shielded by a methyl group. Subsequent reaction with an electrophile introduces a new substituent at this position.

Application Notes

-

Regioselectivity: The fluorine atom is the primary directing group in this reaction. While methyl groups are very weak directing groups, the fluorine atom's ability to coordinate with the lithium base strongly favors deprotonation at one of its ortho positions. Given that the C2 position is already substituted, metalation is expected to occur predominantly at the C6 position.

-

Choice of Base and Conditions: Strong organolithium bases are required for the deprotonation of the aromatic ring.[4] n-Butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) are commonly employed, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity and reactivity of the organolithium species.[2] The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (e.g., -78 °C) to ensure the stability of the aryllithium intermediate and to minimize side reactions.[2]

-

Electrophile Scope: A wide variety of electrophiles can be used to trap the aryllithium intermediate, allowing for the introduction of diverse functional groups. Common electrophiles include carbon dioxide (for carboxylation), N,N-dimethylformamide (DMF, for formylation), aldehydes and ketones (for hydroxymethylation and tertiary alcohol formation), alkyl halides (for alkylation), and silyl (B83357) halides (for silylation).

-

Potential Side Reactions:

-

Benzylic Metalation: Deprotonation of one of the methyl groups is a potential side reaction, as benzylic protons are also acidic.[4] The use of alkyllithium bases generally favors aromatic C-H metalation over benzylic metalation.

-

Competing Regioisomers: While metalation at C6 is favored, minor amounts of other regioisomers resulting from deprotonation at other positions might be formed. Careful optimization of reaction conditions is crucial to ensure high regioselectivity.

-

Data Presentation

| Starting Material | Base/Solvent/Additive | Electrophile (E) | Product | Yield (%) | Reference |

| 1-Chloro-4-fluorobenzene | n-BuLi/KOt-Bu | CO₂ | 5-Chloro-2-fluorobenzoic acid | 86 | [5] |

| 4-Fluorobenzoic acid | s-BuLi/TMEDA | Various | 4-Fluoro-2-substituted-benzoic acids | - | [6] |

| 2-Fluorobenzoic acid | LTMP | Various | 2-Fluoro-3-substituted-benzoic acids | - | [6] |

| Pentafluorosulfanyl benzene | LiTMP | (CH₃)₃SiCl | 2-(Trimethylsilyl)pentafluorosulfanyl benzene | 60 | [7] |

| Pentafluorosulfanyl benzene | LiTMP | (CH₃)₃GeCl | 2-(Trimethylgermyl)pentafluorosulfanyl benzene | 65 | [7] |

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents. Glassware should be oven-dried or flame-dried before use. Organolithium reagents are pyrophoric and should be handled with extreme care.

Representative Protocol: Synthesis of 2-Fluoro-3,5-dimethylbenzoic Acid

This protocol describes the directed ortho-metalation of this compound followed by carboxylation with carbon dioxide.

Materials:

-

This compound

-

n-Butyllithium (e.g., 2.5 M in hexanes)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Dry carbon dioxide (gas or solid)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-